molecular formula C24H23ClN6O2 B2534744 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 872590-73-3

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2534744
CAS No.: 872590-73-3
M. Wt: 462.94
InChI Key: LQIKWGWSFIYCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 872590-73-3) features a triazolo[4,5-d]pyrimidin-7(6H)-one core with two key substituents:

  • 6-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl): A substituted piperidine moiety linked via an oxoethyl group, which may influence pharmacokinetic properties such as blood-brain barrier penetration .

Properties

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O2/c25-19-6-8-20(9-7-19)31-23-22(27-28-31)24(33)30(16-26-23)15-21(32)29-12-10-18(11-13-29)14-17-4-2-1-3-5-17/h1-9,16,18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIKWGWSFIYCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel triazolopyrimidine derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused to a pyrimidine core, with a benzylpiperidine substituent. This structural arrangement is significant for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antagonistic Activity : The compound has been identified as a potential antagonist at NMDA receptors, which are critical in neuropharmacology. Piperidine derivatives similar to this compound have shown efficacy in modulating glutamatergic neurotransmission, which is relevant for treating neurodegenerative diseases and psychiatric disorders .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit various enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can help elucidate how modifications affect its biological activity:

Substituent Effect on Activity
Benzyl GroupEnhances binding affinity to target receptors
Chlorophenyl GroupContributes to increased potency in enzyme inhibition
Triazole RingEssential for receptor interaction

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have demonstrated that derivatives of triazolopyrimidines can protect neuronal cells from excitotoxicity. The presence of the benzylpiperidine moiety enhances neuroprotective effects by modulating NMDA receptor activity .
  • Antimicrobial Activity : Recent evaluations have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections .
  • Molecular Docking Studies : Computational studies indicate that the compound binds effectively to target proteins involved in neurotransmission and enzymatic reactions. These findings support the hypothesis that structural features significantly influence biological interactions .

Scientific Research Applications

Enzyme Inhibition

The compound has shown promise as an inhibitor of monoamine oxidases (MAO-A and MAO-B), which are crucial in neurotransmitter metabolism. Studies indicate that certain derivatives exhibit low micromolar IC50 values, suggesting significant inhibitory potency against these enzymes, which could have implications for treating neurological disorders such as depression and Parkinson's disease.

Receptor Binding

The piperidine structure enhances binding affinity to various receptors involved in physiological processes. Modifications to the benzyl group can improve selectivity towards targets like CCR3 receptors, which are implicated in inflammatory responses.

In Vitro Studies

Recent studies have evaluated the compound's antimicrobial and anticancer activities:

  • Antimicrobial Activity : Derivatives have demonstrated significant efficacy against bacterial and fungal pathogens. For instance, related piperidine derivatives showed promising results against Xanthomonas axonopodis and Fusarium solani.
  • Anticancer Potential : The compound has been tested for cytotoxicity against various cancer cell lines. Preliminary data suggest it may induce apoptosis through modulation of apoptotic pathways.

Monoamine Oxidase Inhibition

A study focusing on MAO-B inhibition reported that the compound exhibited an IC50 value significantly lower than other known inhibitors, indicating its potential as a therapeutic agent for neurological disorders.

Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various piperidine derivatives derived from this compound against common pathogens. Results indicated that modifications to the benzyl group significantly enhanced antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one

Key differences :

  • Replaces the benzylpiperidine-oxoethyl group with isopropyl and 4-chlorophenoxy.
  • Molecular formula : C₁₉H₁₆ClN₅O₂ (estimated from IUPAC name).
  • The chlorophenoxy group may enhance π-π stacking interactions with aromatic residues in target proteins .
  • Crystallographic data: X-ray analysis reveals planar geometry in the triazolopyrimidinone core, with torsional angles suggesting rigidity .
6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS: 86831-74-5)

Key differences :

  • Pyrazolo[4,3-d]pyrimidinone core instead of triazolo[4,5-d]pyrimidinone.
  • Substituents: 2,4-dichloroanilino and methyl groups.
  • Molecular formula : C₁₂H₉Cl₂N₅O.
  • Structural impact: The pyrazole ring introduces additional hydrogen-bonding sites. The dichloroanilino group may confer higher electrophilicity, affecting reactivity in biological systems .
1-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86)

Key differences :

  • Pyrazolo[1,5-a]pyrimidinone core with a simpler substitution pattern.
  • Molecular formula : C₁₁H₇ClN₄O.
  • Structural impact : The absence of a bulky substituent at position 6 reduces molecular weight and may improve oral bioavailability. The 4-chlorophenyl group is retained for target binding .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
6-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one Triazolo[4,5-d]pyrimidin-7(6H)-one 4-Chlorophenyl, 4-benzylpiperidinyl-oxoethyl C₂₄H₂₃ClN₆O₂ 462.9 High lipophilicity (benzylpiperidine)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one Triazolo[4,5-d]pyrimidin-7(6H)-one 4-Chlorophenoxy, isopropyl C₁₉H₁₆ClN₅O₂ ~405.8 Rigid planar core (X-ray data)
6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Pyrazolo[4,3-d]pyrimidin-7(6H)-one 2,4-Dichloroanilino, methyl C₁₂H₉Cl₂N₅O 318.1 Electrophilic dichloroanilino group
1-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Chlorophenyl C₁₁H₇ClN₄O 258.7 Simplified substitution for bioavailability

Discussion of Substituent Effects

  • Benzylpiperidine vs. Isopropyl: The benzylpiperidine group in the target compound increases molecular weight and lipophilicity, which may enhance CNS penetration but reduce aqueous solubility. In contrast, the isopropyl group in the chlorophenoxy analog offers a balance between solubility and steric effects .
  • Chlorinated Aromatic Groups: The 4-chlorophenyl moiety is conserved across multiple analogs, suggesting its critical role in target binding (e.g., adenosine receptors or kinases).
  • Core Heterocycle Variations: Triazolo-pyrimidinones generally exhibit greater metabolic stability than pyrazolo-pyrimidinones due to reduced susceptibility to oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.